ABT-491 hydrochloride
CAS No.: 189689-94-9
Cat. No.: VC0516803
Molecular Formula: C28H23ClFN5O2
Molecular Weight: 516.0 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 189689-94-9 |
|---|---|
| Molecular Formula | C28H23ClFN5O2 |
| Molecular Weight | 516.0 g/mol |
| IUPAC Name | 4-ethynyl-3-[3-fluoro-4-[(2-methylimidazo[4,5-c]pyridin-1-yl)methyl]benzoyl]-N,N-dimethylindole-1-carboxamide;hydrochloride |
| Standard InChI | InChI=1S/C28H22FN5O2.ClH/c1-5-18-7-6-8-25-26(18)21(16-34(25)28(36)32(3)4)27(35)19-9-10-20(22(29)13-19)15-33-17(2)31-23-14-30-12-11-24(23)33;/h1,6-14,16H,15H2,2-4H3;1H |
| Standard InChI Key | AWRGBOKANQBIBM-UHFFFAOYSA-N |
| SMILES | CC1=NC2=C(N1CC3=C(C=C(C=C3)C(=O)C4=CN(C5=CC=CC(=C54)C#C)C(=O)N(C)C)F)C=CN=C2.Cl |
| Canonical SMILES | CC1=NC2=C(N1CC3=C(C=C(C=C3)C(=O)C4=CN(C5=CC=CC(=C54)C#C)C(=O)N(C)C)F)C=CN=C2.Cl |
| Appearance | Solid powder |
Introduction
Pharmacological Profile of ABT-491 Hydrochloride
Receptor Binding and Selectivity
ABT-491 competitively inhibits PAF binding to its G protein-coupled receptor (PAFR) on human platelets with a K<sub>i</sub> of 0.6 nM, surpassing the potency of earlier-generation antagonists like WEB 2086 . Kinetic studies reveal a slow off-rate from the receptor, contributing to prolonged inhibitory effects . The compound exhibits >1,000-fold selectivity for PAFR over unrelated receptors (e.g., histamine, leukotriene) and enzymes (cyclooxygenase, phosphodiesterase) .
Functional Antagonism in Cellular Models
In human neutrophils and platelets, ABT-491 blocks PAF-induced calcium mobilization (IC<sub>50</sub> = 1.2 nM), priming (IC<sub>50</sub> = 0.8 nM), and degranulation (IC<sub>50</sub> = 1.5 nM) . It also inhibits PAF-mediated aggregation of washed platelets (IC<sub>50</sub> = 2.4 nM) and whole blood (IC<sub>50</sub> = 5.7 nM), demonstrating efficacy in physiologically relevant matrices .
Table 1: In Vitro Pharmacological Parameters of ABT-491 Hydrochloride
Chemical and Physicochemical Properties
Structural Characteristics
ABT-491 hydrochloride features a 3-acylindole core linked to a 2-methylimidazo[4,5-c]pyridine moiety via a fluorobenzyl spacer . The ethynyl group at position 4 of the indole ring enhances receptor affinity, while the dimethylcarboxamide substituent improves metabolic stability .
Table 2: Chemical Identity of ABT-491 Hydrochloride
Stability and Formulation
The compound remains stable for ≥3 years at -20°C in powder form and ≥1 month at -20°C in solution . Aqueous solubility supports intravenous administration, while oral formulations utilize standard excipients for tablet or capsule production .
Mechanism of Action and Signaling Pathways
PAF Receptor Antagonism
PAF (1-O-alkyl-2-acetyl-sn-glycero-3-phosphocholine) activates PAFR, triggering G<sub>q</sub>-mediated phospholipase C (PLC) activation and subsequent inositol trisphosphate (IP<sub>3</sub>)-dependent calcium release . ABT-491 binds to an allosteric site on PAFR, stabilizing an inactive conformation that prevents G protein coupling .
Downstream Effects
By blocking PAFR signaling, ABT-491 inhibits:
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Neutrophil priming: Reduced CD11b/CD18 expression and reactive oxygen species (ROS) production .
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Endothelial activation: Attenuated vascular permeability and leukocyte adhesion .
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Platelet aggregation: Suppressed αIIbβ3 integrin activation and thrombus formation .
Preclinical Efficacy in Disease Models
Inflammation and Shock
In lipopolysaccharide (LPS)-challenged rats, oral ABT-491 (0.04 mg/kg) reduced hypotension by 72% and gastrointestinal damage by 79% . A 1 mg/kg dose improved survival from 57% to 85% in endotoxemic mice .
Ischemia-Reperfusion Injury
ABT-491 (0.1 mg/kg i.v.) decreased myocardial infarct size by 48% in a canine model of coronary occlusion, correlating with reduced neutrophil infiltration .
Table 3: In Vivo Efficacy of ABT-491 Hydrochloride
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